3-methyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .
Mechanism of Action
Target of Action
The primary targets of 3-methyl-1H-pyrazol-4-amine hydrochloride are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, which are communicable and devastating tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by fitting into the active site of the enzyme LmPTR1 . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction . This interaction inhibits the normal functioning of the enzyme, thereby affecting the survival and proliferation of the parasites.
Biochemical Pathways
The inhibition of the enzyme lmptr1 suggests that the compound may interfere with the metabolic pathways of the parasites, leading to their death .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It has been shown to be more active than standard drugs such as miltefosine and amphotericin B deoxycholate . The compound’s action results in the death of the parasites, thereby treating the diseases caused by them.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with an amine source under controlled conditions. One common method includes the reaction of 3-methyl-1H-pyrazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazoles.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
3-methyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
- 4-Amino-1H-pyrazole
- 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
Uniqueness
3-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-methyl-1H-pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-3-4(5)2-6-7-3;/h2H,5H2,1H3,(H,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCGPFOFJCKUEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696406 |
Source
|
Record name | 5-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228070-91-4 |
Source
|
Record name | 1H-Pyrazol-4-amine, 3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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